

Natural Sources of Butyl Propyl Disulfide: A Technical Guide

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Compound of Interest					
Compound Name:	Butyl propyl disulfide				
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Abstract

This technical guide provides an in-depth overview of the natural sources of **butyl propyl disulfide**, a volatile organosulfur compound of interest to researchers, scientists, and drug development professionals. The primary natural occurrences of this disulfide are found within the plant genera Allium and Ferula. This document details the quantitative analysis of **butyl propyl disulfide** and its isomers in these sources, presents comprehensive experimental protocols for their extraction and identification, and illustrates the biosynthetic pathways leading to their formation.

Introduction

Butyl propyl disulfide and its related isomers are sulfur-containing organic compounds that contribute significantly to the characteristic aromas and potential bioactivities of certain plant species. These compounds are formed from the enzymatic degradation of precursor molecules upon tissue damage. Understanding their natural sources, concentrations, and biosynthesis is crucial for applications in flavor chemistry, natural product research, and drug discovery. The primary plant families known to produce these compounds are the Amaryllidaceae (specifically the genus Allium) and the Apiaceae (specifically the genus Ferula).

Primary Natural Sources

The principal natural sources of **butyl propyl disulfide** and its isomers are plants belonging to the Allium and Ferula genera.



- Allium Species: Various species of onion, including the common onion (Allium cepa) and
 Welsh onion (Allium fistulosum), are known to produce a complex mixture of volatile sulfur
 compounds, including butyl propyl disulfide, upon cutting or crushing.[1][2] These
 compounds are responsible for the characteristic pungent aroma and flavor of onions.
- Ferula Species: Several species of the genus Ferula, most notably Ferula assa-foetida
 (source of asafoetida gum-resin), are rich sources of sulfur-containing compounds.[3] The
 essential oils derived from the roots, seeds, and oleo-gum-resin of these plants contain
 significant amounts of propenyl sec-butyl disulfide, an isomer of butyl propyl disulfide.[3][4]
 [5][6][7]

Quantitative Analysis of Butyl Propyl Disulfide and Isomers

The concentration of **butyl propyl disulfide** and its isomers can vary significantly depending on the plant species, geographical origin, part of the plant used, and extraction method. The following table summarizes the quantitative data for propenyl sec-butyl disulfide in various Ferula assa-foetida samples as reported in the literature.



Plant Source	Plant Part	(E)-1-propenyl sec-butyl disulfide (%)	(Z)-1-propenyl sec-butyl disulfide (%)	Reference
Ferula assa- foetida (Iranian population)	Oleo-gum-resin essential oil	42.72	Not specified	[3]
Ferula assa- foetida (Afghanistani population)	Oleo-gum-resin essential oil	39.61	Not specified	[3]
Ferula assa- foetida (Western Iran)	Fruit essential oil	Not specified	5.89	[4]
Ferula assa- foetida	Oleo-gum-resin essential oil	36.15	27.93	[5]
Ferula assa- foetida	Seed essential oil	13.13	11.34	[5]
Ferula assa- foetida (Gonabad, Iran)	Root essential oil	30.7	12.4	[6]
Ferula assa- foetida (Tabas, Iran)	Root essential oil	18.8	9.2	[6]
Ferula assa- foetida	Volatile oil	58.9	3.9	[7]

Experimental Protocols

The extraction and analysis of **butyl propyl disulfide** from natural sources typically involve steam distillation or solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).



Extraction of Essential Oil from Ferula Species (Hydrodistillation)

- Sample Preparation: The plant material (e.g., roots, seeds, or oleo-gum-resin) is ground into a coarse powder.
- Hydrodistillation: The powdered material is placed in a flask with distilled water and heated.
 The steam carries the volatile essential oils, which are then condensed and collected in a Clevenger-type apparatus.
- Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and stored in a sealed vial at low temperature in the dark.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a general protocol for the GC-MS analysis of organosulfur compounds in essential oils or solvent extracts.

- Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
- Column: A capillary column suitable for the separation of volatile compounds, such as a DB-5 or HP-5MS (30 m x 0.25 mm i.d., 0.25 μm film thickness), is typically employed.[7]
- Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[8]
- Injection: A small volume (e.g., 1 μL) of the essential oil or extract is injected into the GC inlet, often in splitless mode.[8]
- Oven Temperature Program: A temperature gradient is used to separate the compounds. A typical program starts at a low temperature (e.g., 40-60°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 230-280°C).[7]
- Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Mass spectra are recorded over a specific mass range (e.g., m/z 40-500).[9]



• Compound Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).

Direct Thermal Desorption-Gas Chromatography-Mass Spectrometry (DTD-GC-MS) for Allium Species

This technique is suitable for the direct analysis of volatile compounds from fresh plant material without solvent extraction.[2][10]

- Sample Preparation: A small, precisely weighed amount of fresh onion tissue (e.g., 10-50 mg) is placed directly into a thermal desorption tube.[2][10]
- Thermal Desorption: The tube is heated to a specific temperature (e.g., 205°C) for a set time to release the volatile compounds.[2]
- Cryo-focusing: The released analytes are trapped and focused at the beginning of the GC column using a cold trap.
- GC-MS Analysis: The trapped compounds are then rapidly heated and introduced into the GC-MS system for separation and analysis as described in the previous protocol.

Biosynthetic Pathways and Formation

The formation of **butyl propyl disulfide** and its isomers in Allium and Ferula species occurs through the enzymatic breakdown of stable, non-volatile precursor compounds.

Biosynthesis in Allium Species

In Allium species, the volatile disulfides are not present in intact tissues. They are formed upon cellular disruption, which allows the enzyme alliinase, located in the vacuole, to come into contact with its substrates, the S-alk(en)yl-L-cysteine sulfoxides (ACSOs), which are stored in the cytoplasm.[11][12]

The biosynthesis of the precursor, S-propyl-L-cysteine sulfoxide, is believed to proceed through the glutathione pathway.[11][13]





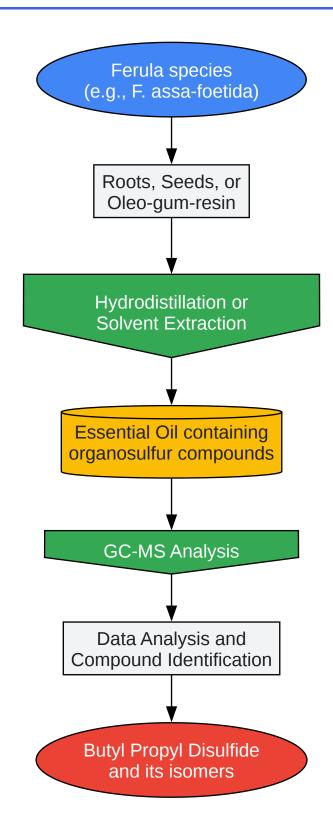
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Caption: Biosynthetic pathway of propyl-containing disulfides in Allium species.

Formation in Ferula Species

The exact biosynthetic pathway of the sulfur-containing precursors in Ferula is not as well-elucidated as in Allium. However, it is understood that the volatile disulfides are major components of the essential oil, which is typically obtained through distillation of the plant's oleo-gum-resin or other parts. This suggests that, similar to Allium, these compounds are likely formed from the breakdown of less volatile sulfur-containing precursors present in the plant tissue upon processing. The experimental workflow for their analysis is depicted below.





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Caption: Experimental workflow for the extraction and analysis of **butyl propyl disulfide** from Ferula species.



Conclusion

The primary natural sources of **butyl propyl disulfide** and its isomers are plants of the Allium and Ferula genera. Quantitative analysis reveals that Ferula assa-foetida is a particularly rich source of propenyl sec-butyl disulfide. The formation of these volatile compounds is the result of enzymatic degradation of stable sulfur-containing precursors upon tissue disruption. The detailed experimental protocols and biosynthetic pathway information provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, food science, and drug development. Further research is warranted to fully elucidate the biosynthetic pathways in Ferula and to explore the full range of bioactivities of these intriguing organosulfur compounds.

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